molecular formula C15H16N2O B11872842 2-(Quinolin-6-yl)piperidine-1-carbaldehyde

2-(Quinolin-6-yl)piperidine-1-carbaldehyde

Cat. No.: B11872842
M. Wt: 240.30 g/mol
InChI Key: IYCRFWWVSSHEAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Quinolin-6-yl)piperidine-1-carbaldehyde is a chemical compound of significant interest in medicinal chemistry research, particularly in the development of potential therapeutic agents for neurodegenerative diseases. This molecule features a hybrid structure incorporating both quinoline and piperidine pharmacophores, which are privileged scaffolds in drug discovery. The quinoline nucleus is a common feature in compounds with a broad spectrum of pharmacological activities, while the piperidine ring is a prevalent structural component in numerous biologically active alkaloids and synthetic drugs. The specific molecular framework of this compound makes it a valuable intermediate or precursor for the synthesis of more complex heterocyclic target compounds. This compound and its structural analogs have demonstrated substantial research value as potent inhibitors of cholinesterase enzymes, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The inhibition of these enzymes is a established therapeutic strategy for mitigating the symptoms of Alzheimer's disease (AD), a progressive neurodegenerative disorder. According to recent studies, hybrid molecules integrating quinoline, piperidine, and other functional groups like hydrazinecarbothioamide have shown excellent in vitro inhibitory activity against both AChE and BChE, with some analogs exhibiting IC50 values below 20 μM. The mechanism of action for this class of compounds involves binding to the active site of the cholinesterase enzymes, thereby preventing the hydrolysis of the neurotransmitter acetylcholine and potentially improving cholinergic function in the brain. The anti-Alzheimer potential of these compounds is often further validated through molecular docking studies, which elucidate their interactive behavior within the enzyme's active pocket. Owing to its structural features, this compound is intended for research applications only, serving as a key building block in organic synthesis and drug discovery projects. It is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H16N2O

Molecular Weight

240.30 g/mol

IUPAC Name

2-quinolin-6-ylpiperidine-1-carbaldehyde

InChI

InChI=1S/C15H16N2O/c18-11-17-9-2-1-5-15(17)13-6-7-14-12(10-13)4-3-8-16-14/h3-4,6-8,10-11,15H,1-2,5,9H2

InChI Key

IYCRFWWVSSHEAK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C(C1)C2=CC3=C(C=C2)N=CC=C3)C=O

Origin of Product

United States

Strategic Synthetic Methodologies for 2 Quinolin 6 Yl Piperidine 1 Carbaldehyde

Retrosynthetic Analysis of 2-(Quinolin-6-yl)piperidine-1-carbaldehyde

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves breaking down a complex target molecule into simpler, commercially available starting materials through a series of logical steps. For this compound, the primary disconnections can be visualized at the C-N bond of the carbaldehyde and the C-C or C-N bond linking the quinoline (B57606) and piperidine (B6355638) rings.

A primary disconnection is the formyl group on the piperidine nitrogen. This suggests a late-stage formylation of a 2-(quinolin-6-yl)piperidine precursor. This simplifies the target to the core quinoline-piperidine scaffold.

Further disconnection of the quinoline-piperidine linkage can be approached in two main ways:

Disconnection at the C6(quinoline)-N1(piperidine) bond: This is less likely for a 2-substituted piperidine and would imply a more complex synthesis involving the formation of the piperidine ring with the quinoline already attached.

Disconnection at the C6(quinoline)-C2(piperidine) bond: This is a more logical approach, suggesting the coupling of a 6-substituted quinoline with a suitable piperidine derivative. This leads to two key synthons: a quinolin-6-yl synthon (either a nucleophile or an electrophile) and a 2-substituted piperidine synthon.

Alternatively, the piperidine ring itself can be the subject of retrosynthesis, envisioning its formation through cyclization of an open-chain precursor already bearing the quinoline moiety.

Exploration of Classical and Modern Synthetic Routes towards Quinoline-Piperidine Linkages

The formation of the bond connecting the quinoline and piperidine moieties is a critical step in the synthesis of the target molecule. Several classical and modern synthetic strategies can be employed to achieve this linkage.

Nucleophilic Aromatic Substitution (SNAr) Strategies on Halogenated Quinoline Precursors

Nucleophilic aromatic substitution (SNAr) is a powerful method for forming C-N bonds on electron-deficient aromatic rings. In this strategy, a halogenated quinoline, such as 6-chloroquinoline (B1265530) or 6-bromoquinoline, can serve as the electrophilic partner, while a piperidine derivative acts as the nucleophile.

The reactivity of the haloquinoline is crucial for the success of SNAr reactions. The electron-withdrawing nature of the quinoline ring system facilitates nucleophilic attack, particularly at positions activated by the nitrogen atom (positions 2 and 4). While the 6-position is less activated, the reaction can still proceed, often requiring elevated temperatures or the use of a catalyst.

For the synthesis of the target molecule, the direct SNAr reaction between 6-haloquinoline and 2-lithiated N-protected piperidine could be envisioned, although this approach can be challenging due to the stability of the organolithium reagent. A more common approach involves the substitution of a halogen at the 2-position of the quinoline ring. For instance, 2-chloroquinoline (B121035) derivatives can react with piperidine to yield 2-(piperidin-1-yl)quinolines. nih.gov While this does not directly yield the desired 6-substituted product, it demonstrates the feasibility of SNAr on the quinoline core.

Table 1: Examples of SNAr Reactions on Halogenated Quinolines

Halogenated QuinolineNucleophileProductReference
2-ChloroquinolinePiperidine2-(Piperidin-1-yl)quinoline nih.gov
4,7-DichloroquinolinePrimary Amines4-Amino-7-chloroquinoline derivatives nih.gov

Cross-Coupling Reactions for C-C and C-N Bond Formation to the Quinoline Core

Palladium-catalyzed cross-coupling reactions have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds in organic synthesis. These methods offer high efficiency and functional group tolerance.

Buchwald-Hartwig Amination: This reaction is a premier method for the formation of C-N bonds. wikipedia.org To synthesize 2-(Quinolin-6-yl)piperidine, a Buchwald-Hartwig amination could be employed by coupling a 6-haloquinoline (e.g., 6-bromoquinoline) with 2-aminopiperidine (B1362689) (with appropriate protection of the piperidine nitrogen). The reaction is typically catalyzed by a palladium complex with a suitable phosphine (B1218219) ligand and requires a base. libretexts.org The choice of ligand is critical and can influence the reaction's efficiency. wikipedia.org

Suzuki and Stille Coupling: For a C-C bond linkage, a Suzuki or Stille coupling could be utilized. This would involve coupling a 6-haloquinoline with a 2-piperidylboronic acid or a 2-piperidylstannane derivative, respectively. Conversely, a 6-quinolylboronic acid could be coupled with a 2-halopiperidine. These reactions provide a versatile route to the quinoline-piperidine scaffold.

Table 2: Overview of Potential Cross-Coupling Reactions

Reaction TypeQuinoline PrecursorPiperidine PrecursorCatalyst/Reagents
Buchwald-Hartwig6-Bromoquinoline2-Aminopiperidine (N-protected)Pd catalyst, phosphine ligand, base
Suzuki Coupling6-Bromoquinoline2-Piperidylboronic acid (N-protected)Pd catalyst, base
Stille Coupling6-Bromoquinoline2-Piperidylstannane (N-protected)Pd catalyst

Cyclization Reactions for the Construction of the Piperidine Ring

An alternative to coupling pre-formed rings is to construct the piperidine ring onto the quinoline core through a cyclization reaction. This approach involves synthesizing a linear precursor containing the quinoline moiety and a chain that can be cyclized to form the six-membered piperidine ring.

Various cyclization strategies can be employed, including:

Reductive Amination: An intramolecular reductive amination of a δ-amino ketone or aldehyde attached to the quinoline ring can form the piperidine ring.

Aza-Diels-Alder Reaction: A [4+2] cycloaddition between an imine derived from a quinoline-6-carboxaldehyde and a suitable diene could construct the piperidine ring.

Ring-Closing Metathesis (RCM): An acyclic diene precursor containing the quinoline nucleus can be cyclized using a ruthenium catalyst to form a dihydropyridine (B1217469), which can then be reduced to the piperidine.

These methods offer the advantage of controlling the stereochemistry at the 2-position of the piperidine ring through the use of chiral catalysts or auxiliaries. nih.gov

Formylation Reactions for the Introduction of the Carbaldehyde Moiety on Piperidine Nitrogen

The final step in the proposed synthesis is the formylation of the piperidine nitrogen of the 2-(quinolin-6-yl)piperidine intermediate. This is a common transformation in organic synthesis.

Several reagents can be used for N-formylation:

Formic Acid: Direct reaction with formic acid, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), can yield the formamide.

Formic Acid Derivatives: Reagents such as ethyl formate (B1220265) or acetic formic anhydride (B1165640) can also be used.

Vilsmeier-Haack Reagent: A mixture of phosphorus oxychloride and dimethylformamide (DMF) can be used for formylation, though this method is more common for the formylation of aromatic rings.

Carbon Monoxide: In the presence of a suitable catalyst, carbon monoxide can be used as a C1 source for formylation.

The choice of formylating agent will depend on the stability of the 2-(quinolin-6-yl)piperidine precursor and the desired reaction conditions.

Green Chemistry Approaches and Sustainable Synthesis Protocols

Modern synthetic chemistry places a strong emphasis on the development of environmentally friendly and sustainable processes. The principles of green chemistry can be applied to the synthesis of this compound at various stages.

Green Synthesis of the Quinoline Core: Classical methods for quinoline synthesis often involve harsh conditions and toxic reagents. nih.gov Greener alternatives include:

Microwave-assisted synthesis: This can significantly reduce reaction times and energy consumption. benthamdirect.com

Use of green solvents: Replacing hazardous organic solvents with water, ionic liquids, or supercritical fluids. acs.org

Catalytic methods: Employing reusable solid acid or metal catalysts to minimize waste. acs.org

Sustainable Formylation Reactions:

Catalyst-free formylation: Using formic acid as a sustainable C1 source under catalyst-free conditions is a green alternative. acs.org

CO2 as a C1 source: The use of carbon dioxide, a renewable and non-toxic C1 source, for N-formylation is a highly sustainable approach. benthamdirect.comnih.gov This often requires a suitable reducing agent. benthamdirect.com

Methanol (B129727) as a C1 source: Methanol can also serve as a sustainable source for the formyl group in the presence of a suitable catalyst. researchgate.netacs.org

By incorporating these green chemistry principles, the synthesis of this compound can be made more efficient, economical, and environmentally benign.

Catalyst-Mediated Reactions for Enhanced Efficiency (e.g., Phase Transfer Catalysis)

Catalyst-mediated reactions are fundamental to enhancing the efficiency of synthesizing quinoline-piperidine scaffolds. Catalysts can lower activation energies, increase reaction rates, and improve selectivity, often under milder conditions than non-catalytic methods.

Phase Transfer Catalysis (PTC) has emerged as a particularly effective technique for the synthesis of 2-(piperidin-1-yl)quinoline derivatives. thaiscience.info This methodology is useful for reactions involving reactants in two different immiscible phases (e.g., a solid and a liquid, or two immiscible liquids). A phase transfer catalyst, such as a quaternary ammonium (B1175870) salt like cetyltrimethylammonium bromide (CTAB), facilitates the migration of a reactant from one phase to another where the reaction can occur. thaiscience.info

For the synthesis of analogous structures like 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes, a PTC approach has proven superior to conventional methods. The reaction involves the nucleophilic substitution of a 2-chloroquinoline-3-carbaldehyde (B1585622) with piperidine. thaiscience.info The use of CTAB in a solvent like polyethylene (B3416737) glycol (PEG-400) significantly reduces reaction times and improves yields compared to methods that require high temperatures and long durations, such as heating in piperidine with a K2CO3 catalyst for 15 hours. thaiscience.info This PTC protocol offers benefits of easy work-up and excellent yields, making it a highly efficient choice. thaiscience.info

Beyond PTC, various transition-metal catalysts are employed for the synthesis of quinolines and the coupling of amines. ias.ac.in Nickel-catalyzed C–H/N–H coupling reactions, for instance, can form C-2 aminated quinoline derivatives by directly coupling cyclic amines like piperidine to the quinoline core. rsc.org Similarly, ruthenium and cobalt complexes have been studied for transfer hydrogenation reactions, which could be relevant in synthetic pathways involving the reduction of a pyridine (B92270) ring to a piperidine ring. researchgate.netmdpi.com

Table 1: Comparison of Synthetic Methods for 2-(Piperidinyl)quinoline-3-carbaldehydes

MethodCatalystSolvent/ConditionsReaction TimeYieldReference
Conventional HeatingK2CO3Piperidine15 hours78% thaiscience.info
Phase Transfer Catalysis (PTC)CTABPEG-400, 135 °C2.5 hours>95% thaiscience.info

Solvent-Free or Environmentally Benign Solvent Systems

The principles of green chemistry encourage the reduction or elimination of hazardous solvents in chemical processes. nih.gov This has led to the development of solvent-free reactions and the use of environmentally benign solvent systems for the synthesis of quinoline derivatives.

Solvent-free, or "neat," reactions offer significant advantages, including reduced waste, lower costs, simplified work-up procedures, and often shorter reaction times. researchgate.net The synthesis of quinolines via the Friedländer annulation, a key reaction for forming the quinoline ring, can be effectively carried out under solvent-free conditions. researchgate.net For example, the reaction of 2-aminoacetophenone (B1585202) with ketones can be catalyzed by caesium iodide under thermal, solvent-free conditions to produce quinoline derivatives in high yields. researchgate.net Other catalysts, such as reusable silica-propylsulfonic acid or tin(II) chloride-dihydrate, have also been successfully used for solvent-free quinoline synthesis. researchgate.net

When a solvent is necessary, choosing an environmentally benign option is crucial. Water is an ideal green solvent due to its non-toxicity and availability. nih.gov Other preferred solvents include alcohols like ethanol (B145695) and isopropanol, which are biodegradable and have low toxicity. thecalculatedchemist.com Polyethylene glycol (PEG) is another excellent green solvent, as it is non-toxic, biodegradable, and has low volatility; its use in the PTC-mediated synthesis of 2-(piperidin-1-yl)quinoline-3-carbaldehydes highlights its utility. thaiscience.info Alternatives to hazardous solvents like dichloromethane (B109758) and tetrahydrofuran (B95107) include 2-Methyltetrahydrofuran (2-MeTHF), which is derived from renewable sources. youtube.com

Table 2: Examples of Environmentally Benign Solvents

SolventKey PropertiesApplications in Heterocyclic Synthesis
Water (H2O)Non-toxic, non-flammable, widely availableUsed in acid-catalyzed quinoline synthesis and piperidine synthesis. nih.govijpsjournal.com
Ethanol (C2H5OH)Biodegradable, low toxicity, renewable sourceCommonly used for recrystallization and as a reaction medium. thecalculatedchemist.comresearchgate.net
Polyethylene Glycol (PEG)Non-toxic, low volatility, biodegradableUsed as a solvent in PTC-mediated nucleophilic substitutions. thaiscience.info
2-Methyltetrahydrofuran (2-MeTHF)Derived from renewable resources, higher boiling point than THFAlternative to THF and dichloromethane in organometallic reactions. youtube.com

Microwave-Assisted Synthesis Techniques for Quinoline-Piperidine Derivatives

Microwave-assisted organic synthesis (MAOS) has become a valuable tool for accelerating chemical reactions. frontiersin.org By using microwave irradiation to heat the reaction mixture, MAOS can lead to dramatic reductions in reaction times, from hours to minutes, along with increased product yields and purity. researchgate.net This is due to efficient and uniform heating of the solvent and reactants. frontiersin.org

The application of microwave technology is well-suited for the synthesis of quinoline-piperidine derivatives. For instance, the reaction of 4-chloroquinolines with piperidine amines can be performed 'neat' under microwave irradiation, providing the desired 4-aminoquinoline (B48711) products efficiently. nih.gov The Friedländer synthesis of quinolines has also been shown to benefit from microwave assistance, with one study demonstrating an increase in yield from 58% to 87% and a reduction in reaction time from 24 hours (conventional heating) to just 13 minutes. researchgate.net

Furthermore, the 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791) scaffold, once formed, can be used in subsequent microwave-assisted reactions. The condensation of this carbaldehyde with thiosemicarbazides to form quinoline thiosemicarbazones has been successfully achieved using microwave irradiation, highlighting the stability and reactivity of the core structure under these conditions. mdpi.comnih.gov

Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis

Reaction TypeHeating MethodReaction TimeYieldReference
Friedländer Synthesis of ChalconesConventional24 hours58% researchgate.net
Microwave (100 W)13 minutes87% researchgate.net
Niementowski CondensationConventionalSeveral hoursModerate frontiersin.org
Microwave (60 W)40 minutesGood frontiersin.org

Stereoselective Synthesis of Enantiopure this compound

The target molecule, this compound, contains a chiral center at the C-2 position of the piperidine ring. For many pharmaceutical applications, it is essential to synthesize a single enantiomer, as different enantiomers can have vastly different biological activities. Stereoselective synthesis aims to produce a specific stereoisomer in high enantiomeric excess. rsc.org

A primary strategy for establishing the stereocenter in the piperidine ring is the asymmetric hydrogenation of a prochiral precursor, such as 2-(quinolin-6-yl)pyridine. This transformation is typically achieved using transition metal catalysts (e.g., rhodium, ruthenium, iridium) complexed with chiral ligands. nih.gov The chiral ligand creates a chiral environment around the metal center, directing the hydrogenation to one face of the substrate, thereby producing one enantiomer of the piperidine product preferentially.

Another approach is the enantioselective cyclization of an acyclic precursor. nih.gov For example, an intramolecular aza-Michael reaction catalyzed by a chiral organocatalyst could be designed to form the piperidine ring with high enantioselectivity. nih.gov Additionally, methods involving chiral auxiliaries can be employed, where a chiral group is temporarily attached to the molecule to direct a stereoselective reaction, and is subsequently removed.

If a racemic mixture is synthesized, resolution can be achieved by reacting the mixture with a chiral resolving agent to form diastereomers, which can then be separated by physical methods like chromatography or crystallization. rsc.org This method has been used in the synthesis of other enantiopure quinoline alkaloids. rsc.orgrsc.org

Table 4: Strategies for Stereoselective Synthesis of 2-Substituted Piperidines

StrategyDescriptionKey Reagents/Catalysts
Asymmetric HydrogenationStereoselective reduction of a pyridine or dihydropyridine precursor.Chiral transition metal catalysts (e.g., Rh, Ru, Ir) with chiral phosphine ligands.
Organocatalytic CyclizationEnantioselective intramolecular cyclization of an N-tethered alkene.Chiral quinoline-based organocatalysts, proline derivatives. nih.gov
Diastereomeric ResolutionSeparation of a racemic mixture by forming diastereomers.Chiral acids or bases (e.g., tartaric acid, brucine). rsc.org
Chiral AuxiliaryTemporary use of a chiral molecule to direct a stereoselective reaction.Evans auxiliaries, chiral amines.

Optimization of Reaction Conditions and Yields for Scalable Synthesis

Transitioning a synthetic route from a laboratory scale to a larger, industrial scale requires careful optimization of reaction conditions to maximize yield, minimize costs, and ensure safety and reproducibility. This process involves systematically varying parameters such as temperature, pressure, reaction time, solvent, and the concentration and type of catalyst. researchgate.net

For the synthesis of quinoline-piperidine derivatives, optimization would focus on key steps, such as the initial formation of the quinoline ring and the subsequent coupling with the piperidine moiety. For example, in a multicomponent reaction, screening different catalysts (e.g., piperidine, acetic acid, p-TSA, molecular iodine) and solvents (e.g., ethanol, methanol, DMF) can identify the ideal conditions to achieve the highest yield in the shortest time. researchgate.net One study found that using 20 mol% of molecular iodine in refluxing ethanol was the optimal condition for their target quinoline synthesis. researchgate.net

The choice of methodology directly impacts scalability. Efficient, catalyst-mediated processes like the PTC method are highly scalable because they offer high yields, short reaction times, and easy product isolation, which reduces downstream processing costs. thaiscience.info Similarly, solvent-free or microwave-assisted syntheses are attractive for scaling up as they reduce solvent waste and energy consumption. researchgate.netresearchgate.net A robust and scalable synthesis is one that is not only high-yielding but also tolerant to minor fluctuations in conditions and uses cost-effective and readily available starting materials and reagents.

Table 5: Example of Reaction Optimization for a Three-Component Quinoline Synthesis

EntryCatalyst (mol%)SolventTime (h)Yield (%)
1Iodine (20)Ethanol592
2Iodine (15)Ethanol585
3Iodine (25)Ethanol592
4Iodine (20)Methanol688
5Iodine (20)DMF875
6Piperidine (20)Ethanol1065
7p-TSA (20)Ethanol878
8NoneEthanol24No product

Data adapted from a representative optimization study for quinoline synthesis. researchgate.net

Advanced Spectroscopic and Analytical Techniques for Structural Elucidation of 2 Quinolin 6 Yl Piperidine 1 Carbaldehyde

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-(Quinolin-6-yl)piperidine-1-carbaldehyde is expected to show distinct signals for each unique proton environment. The formyl proton (-CHO) is anticipated to appear as a singlet in the downfield region, typically around δ 9.5-10.5 ppm, due to the deshielding effect of the carbonyl group. thaiscience.infomdpi.com The protons of the quinoline (B57606) ring would resonate in the aromatic region (δ 7.0-8.5 ppm), with their specific chemical shifts and coupling patterns dictated by their position and the electronic effects of the piperidine-1-carbaldehyde substituent. thaiscience.info The protons on the piperidine (B6355638) ring would appear in the upfield region, generally between δ 1.5-4.0 ppm. The protons on the carbons adjacent to the nitrogen atom would be the most deshielded within this group. thaiscience.inforesearchgate.net Due to the rotational restriction around the amide C-N bond, some piperidine protons might show complex splitting patterns or even appear as two distinct sets of signals.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the number of unique carbon atoms and their chemical environments. The carbonyl carbon of the carbaldehyde group is characteristically found far downfield, expected in the range of δ 160-170 ppm. For a similar compound, 2-(piperidin-1-yl)quinoline-3-carbaldehyde (B2542791), the formyl carbon appears at 190.8 ppm. thaiscience.info The carbons of the quinoline ring would appear in the aromatic region (δ 120-150 ppm), while the piperidine carbons would be observed in the aliphatic region (δ 20-60 ppm). thaiscience.info

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are crucial for assembling the molecular structure. A COSY spectrum would reveal proton-proton coupling relationships, allowing for the connection of adjacent protons within the quinoline and piperidine rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, enabling the definitive assignment of each carbon signal based on the already assigned proton spectrum. researchgate.net

NucleusFunctional GroupExpected Chemical Shift (δ, ppm)
¹HFormyl (-CHO)9.5 - 10.5
¹HQuinoline (aromatic)7.0 - 8.5
¹HPiperidine1.5 - 4.0
¹³CCarbonyl (-CHO)160 - 170 (potentially up to 190)
¹³CQuinoline (aromatic)120 - 150
¹³CPiperidine20 - 60

Fourier-Transform Infrared (FTIR) Spectroscopy for Identification of Key Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. In the FTIR spectrum of this compound, several key absorption bands would confirm its structure.

A strong, sharp absorption band is expected in the region of 1680-1700 cm⁻¹ corresponding to the C=O stretching vibration of the aldehyde functional group. thaiscience.info The presence of the quinoline ring would be indicated by C=C and C=N stretching vibrations within the 1500-1600 cm⁻¹ region. thaiscience.infoastrochem.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aliphatic C-H stretching from the piperidine ring would appear just below 3000 cm⁻¹. thaiscience.info The C-N stretching vibration of the piperidine moiety attached to the quinoline ring would likely be observed in the 1050-1250 cm⁻¹ range. thaiscience.info

Functional GroupVibrational ModeExpected Frequency Range (cm⁻¹)
Aldehyde (C=O)Stretch1680 - 1700
Quinoline (C=C, C=N)Stretch1500 - 1600
Aromatic C-HStretch> 3000
Aliphatic C-H (Piperidine)Stretch< 3000
Amide C-NStretch1050 - 1250

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition and exact molecular weight of a compound with high precision. For this compound (molecular formula C₁₅H₁₆N₂O), HRMS would provide a highly accurate mass-to-charge ratio (m/z) of the molecular ion [M+H]⁺ or other adducts. nih.govresearchgate.net This precise mass measurement, typically with an error of less than 5 ppm, allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. researchgate.net The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, corroborating the connectivity of the quinoline and piperidine-1-carbaldehyde moieties.

X-ray Crystallography for Solid-State Structure Confirmation and Conformation Analysis

X-ray crystallography provides the most definitive structural information for crystalline compounds by mapping the electron density of the atoms in three-dimensional space. nih.govmdpi.com If a suitable single crystal of this compound can be grown, this technique would confirm the connectivity of the atoms and provide precise measurements of bond lengths, bond angles, and torsion angles. researchgate.net This data would reveal the solid-state conformation of the molecule, including the relative orientation of the quinoline and piperidine rings and the conformation of the piperidine ring itself (e.g., chair, boat). researchgate.net Furthermore, the crystal packing arrangement, stabilized by intermolecular interactions such as hydrogen bonds and van der Waals forces, could also be elucidated. nih.gov

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis and purification of organic compounds. mdpi.comsielc.com For this compound, a reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable. The purity of the compound can be determined by the area of its corresponding peak in the chromatogram, typically detected by UV-Vis spectroscopy at a wavelength where the quinoline chromophore absorbs strongly.

Computational Chemistry and in Silico Investigations of 2 Quinolin 6 Yl Piperidine 1 Carbaldehyde

Molecular Modeling and Geometry Optimization Studies

Molecular modeling serves as the foundational step in the computational analysis of 2-(Quinolin-6-yl)piperidine-1-carbaldehyde. The primary objective is to determine the most stable three-dimensional arrangement of its atoms, known as the global minimum energy conformation. This is achieved through geometry optimization, a process that systematically adjusts bond lengths, bond angles, and dihedral angles to find the lowest energy structure.

In silico geometry optimization is typically performed using quantum mechanics methods, such as Density Functional Theory (DFT) or semi-empirical methods, and molecular mechanics force fields. For quinoline (B57606) derivatives, DFT methods, particularly with the B3LYP functional and a basis set like 6-31G(d,p) or 6-311++G(d,p), are commonly employed to achieve a high degree of accuracy. researchgate.netmdpi.com The optimization process for this compound would involve calculating the potential energy surface of the molecule and identifying the stationary points. Frequency calculations are then performed to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies. researchgate.net The resulting optimized geometry provides critical data on the molecule's spatial arrangement, which is essential for subsequent analyses like conformational analysis and molecular docking.

Conformational Analysis of the Quinoline-Piperidine Framework

The this compound molecule possesses significant conformational flexibility, primarily due to the piperidine (B6355638) ring and the single bond connecting it to the quinoline core.

Piperidine Ring Conformation: The piperidine ring, similar to cyclohexane, predominantly adopts a stable chair conformation to minimize steric and torsional strain. acs.org However, boat and twist-boat conformations are also possible, though they are generally higher in energy. The presence of the quinoline substituent at the 2-position can exist in either an axial or equatorial position. Computational studies on similar 2-substituted piperidines suggest that the equatorial orientation is often energetically favored to reduce steric hindrance. acs.org However, the specific energetic preference in this molecule would also be influenced by interactions involving the N-carbaldehyde group.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties of molecules. For this compound, DFT calculations provide deep insights into its electronic structure, reactivity, and spectroscopic properties. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a critical parameter indicating the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution within the molecule. It highlights electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue). For this compound, the nitrogen atoms in both the quinoline and piperidine rings, as well as the oxygen of the carbaldehyde group, are expected to be key nucleophilic centers.

Global Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated, such as chemical hardness, softness, electronegativity, and the electrophilicity index. nih.gov These values provide a quantitative measure of the molecule's reactivity and are valuable for predicting its behavior in chemical reactions.

ParameterDescriptionPredicted Significance for the Compound
HOMO EnergyHighest Occupied Molecular Orbital energy; relates to electron-donating ability.Likely localized on the electron-rich quinoline ring system.
LUMO EnergyLowest Unoccupied Molecular Orbital energy; relates to electron-accepting ability.Likely distributed over the quinoline and carbaldehyde moieties.
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity and stability.A moderate gap would suggest a balance of stability and reactivity.
Molecular Electrostatic Potential (MEP)Maps the electrostatic potential on the electron density surface.Negative potential expected around N and O atoms; positive potential around hydrogens.

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms. Quinoline-piperidine scaffolds are known to interact with various biological targets.

Cholinesterases (AChE and BuChE): Many quinoline and piperidine derivatives have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. nih.govnih.gov Docking simulations of this compound into the active sites of these enzymes would predict its binding affinity (expressed as a docking score or binding energy) and binding mode. Key interactions would likely involve hydrogen bonds with specific amino acid residues (e.g., Tyrosine, Tryptophan) and π-π stacking between the quinoline ring and aromatic residues in the enzyme's active site. nih.gov

G-Protein Coupled Receptors (GPCRs): The structural motifs present in the compound are also found in ligands for various GPCRs, such as histamine (B1213489) and sigma receptors. nih.gov Docking studies could explore the binding of this compound to the transmembrane helical bundles of different GPCRs, helping to hypothesize potential agonist or antagonist activity.

The results of docking simulations are typically visualized to show the ligand's pose within the binding pocket and its interactions with surrounding amino acid residues, providing a rational basis for its potential biological activity.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Related Quinoline-Piperidine Analogs

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. These models are used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

For a series of quinoline-piperidine analogs, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecular structure, including:

Topological descriptors: Based on the 2D graph of the molecule.

Spatial (3D) descriptors: Related to the 3D geometry of the molecule.

Electronic descriptors: Such as partial charges and dipole moments.

Thermodynamic descriptors: Like heat of formation. nih.gov

Using statistical methods like Multiple Linear Regression (MLR) or Partial Least Squares (PLS), an equation is generated that correlates these descriptors with the observed biological activity (e.g., IC₅₀ values). ijpsnonline.com The statistical significance of a QSAR model is evaluated using parameters like the correlation coefficient (r²) and the cross-validation coefficient (q²). A robust model (typically with q² > 0.5) can then be used to predict the activity of this compound based on its calculated descriptors. ijpsnonline.comnih.gov Studies on similar quinoline derivatives have successfully used 2D and 3D-QSAR to design potent inhibitors for targets like Mycobacterium DNA-Gyrase-B and Plasmodium falciparum. ijpsnonline.commdpi.com

ADME (Absorption, Distribution, Metabolism, Excretion) Prediction and Druglikeness Assessment of Analogous Compounds

For a compound to be a viable drug candidate, it must possess favorable ADME properties and conform to established "druglikeness" criteria. These properties are often predicted in silico to identify potential liabilities early in the drug discovery process.

Druglikeness Assessment: This is often evaluated using rules like Lipinski's Rule of Five, which sets criteria for molecular weight (MW < 500 Da), lipophilicity (LogP < 5), number of hydrogen bond donors (HBD < 5), and hydrogen bond acceptors (HBA < 10). Other rules, such as Veber's rule (related to rotatable bonds and polar surface area), are also considered. researchgate.net

ADME Prediction: Various computational models and web-based tools (e.g., SwissADME, admetSAR) are used to predict key pharmacokinetic parameters. ijpsjournal.com These include:

Absorption: Predicting gastrointestinal (GI) absorption and blood-brain barrier (BBB) permeability.

Distribution: Estimating plasma protein binding.

Metabolism: Predicting inhibition or subscription to Cytochrome P450 (CYP) enzymes.

Excretion: Predicting aqueous solubility (LogS).

Toxicity: Predicting potential for toxicity, such as mutagenicity or cardiotoxicity.

For analogous quinoline-piperidine compounds, these predictions help to build a comprehensive profile of their potential as orally bioavailable drugs. nih.govresearchgate.net

PropertyDescriptorFavorable Range for Oral DrugsPredicted Status for Analogous Compounds
PhysicochemicalMolecular Weight (MW)&lt; 500 g/molLikely Compliant
Lipophilicity (LogP)&lt; 5Likely Compliant
Hydrogen Bond Donors (HBD)&lt; 5Compliant
Hydrogen Bond Acceptors (HBA)&lt; 10Compliant
PharmacokineticsGastrointestinal (GI) AbsorptionHighGenerally Predicted to be High researchgate.net
PharmacokineticsBlood-Brain Barrier (BBB) PermeantYes/NoVariable, depends on specific structure
MetabolismCYP450 InhibitionNoPotential for inhibition of some isoforms researchgate.net
DruglikenessLipinski's Rule of Five0 ViolationsMost analogs show 0 or 1 violation researchgate.net

Structure Activity Relationship Sar Studies Based on Analogs of 2 Quinolin 6 Yl Piperidine 1 Carbaldehyde

Impact of Substituents on Quinoline (B57606) Ring at Position 6 on Biological Activity

The substitution pattern on the quinoline ring is a critical determinant of biological activity. While direct SAR studies on 6-substituted 2-(piperidin-1-yl)quinolines are not extensively detailed in the available literature, valuable insights can be drawn from analogs, particularly the well-studied 4-aminoquinolines used as antimalarial agents. esr.ie In these series, a halogen atom, specifically chlorine, at the 7-position of the quinoline ring is strongly correlated with higher antimalarial activity. esr.ie This suggests that electron-withdrawing groups in the benzo portion of the quinoline ring can significantly enhance potency.

Extrapolating from this, substituents at the 6-position of the 2-(quinolin-yl)piperidine scaffold are expected to modulate the electronic properties and steric profile of the molecule, thereby influencing its interaction with biological targets. Research on various 6-substituted quinoline derivatives has shown that modifications at this position can significantly impact their therapeutic effects. semanticscholar.org For instance, in a series of quinoline-thiosemicarbazide conjugates, the nature and position of substituents on the aryl ring, which is analogous to the piperidine-substituted quinoline, markedly affected α-glucosidase inhibitory activity. nih.gov This underscores the principle that the electronic nature (electron-donating vs. electron-withdrawing) and size of the substituent at position 6 are key factors to consider in drug design.

Table 1: Inferred Impact of Quinoline C-6 Substitution on Biological Activity (Based on Analogs)

Position of SubstituentType of SubstituentExpected Impact on ActivityRationale from Analog Studies
6Electron-Withdrawing (e.g., -Cl, -F, -NO2)Potential for increased potencyHalogen at C-7 in 4-aminoquinolines enhances antimalarial activity. esr.ie
6Electron-Donating (e.g., -CH3, -OCH3)Variable; may decrease or increase activity depending on the targetActivity is highly dependent on the specific biological target's binding pocket.
6Bulky Groups (e.g., phenyl)Potentially detrimental due to steric hindranceSteric factors can prevent optimal binding to the target site.

Role of Piperidine (B6355638) Moiety Substitution Patterns and Stereochemistry on Bioactivity

The piperidine ring is not merely a linker; its substitution pattern and stereochemistry play a pivotal role in defining the molecule's affinity and selectivity for its target. thieme-connect.comajchem-a.com

Substitution Patterns: Studies on various piperidine-containing compounds reveal that introducing substituents can drastically alter biological activity. For example, in a series of CCR5 antagonists, hydroxy and keto substitutions on the piperidine ring led to improved activity. lookchem.com Specifically, a hydroxyl group at the 4-position of the piperidine was found to be important for binding to the CCR5 receptor. lookchem.com However, further substitution at that same position to create tertiary alcohols resulted in a significant loss of activity, indicating a sensitive steric and electronic environment in the binding pocket. lookchem.com The introduction of substituents can also enhance physicochemical properties like aqueous solubility. thieme-connect.com

Stereochemistry and Conformational Restriction: The three-dimensional arrangement of atoms is critical for receptor binding. The use of chiral piperidine scaffolds is a key strategy in drug design to enhance biological activity, selectivity, and pharmacokinetic properties. researchgate.net Conformational restriction, achieved by introducing bridges to the piperidine ring (e.g., creating 2-azanorbornane or nortropane systems), is a powerful technique. nih.gov This strategy "locks" the molecule into a specific conformation, which can reduce the entropic penalty of binding and improve affinity if the locked conformation is the one recognized by the biological target. acs.org Studies on P2Y14R antagonists showed that replacing a flexible piperidine with rigid, bridged systems like isoquinuclidine could maintain or even enhance receptor affinity. nih.gov This suggests that the target receptor may prefer a specific, constrained conformation of the piperidine ring. nih.gov

Table 2: Effect of Piperidine Moiety Modifications on Receptor Binding (CCR5 Antagonist Analogs)

Compound IDPiperidine Moiety ModificationIC50 (nM)
6i 3-Hydroxy-pyrrolidine270
6j 3-Keto-pyrrolidine340
6k 4-Hydroxy-piperidine140
6l 4-Keto-piperidine210
9a 4-Hydroxy-4-trifluoromethyl-piperidine>1000
9b 4-Hydroxy-4-phenyl-piperidine>1000
Data adapted from studies on CCR5 antagonists, demonstrating the impact of substitution on the heterocyclic ring. lookchem.com

Influence of the Carbaldehyde Group at Piperidine N-1 on Binding Affinity and Efficacy

The N-1 substituent of the piperidine ring is crucial for modulating the compound's interaction with its biological target. While direct SAR on an N-1 carbaldehyde is not extensively documented for this specific scaffold, its role can be inferred from its chemical properties and by comparing it with other N-acyl derivatives.

The carbaldehyde group is a polar, planar moiety containing a hydrogen bond acceptor (the carbonyl oxygen) and a reactive electrophilic center. The carbonyl oxygen can form critical hydrogen bonds within a receptor's binding site. In related series, such as CCR5 antagonists, the N-acyl group (specifically ureas) was systematically modified to optimize potency. The discovery that potent antagonists could be derived from a urea (B33335) library highlights the importance of the hydrogen bonding capabilities and steric bulk at this position. lookchem.com For example, replacing a simple amine with a complex urea moiety led to a potent CCR5 antagonist with an IC50 of 11 nM. lookchem.com

The electrophilic nature of the carbaldehyde could also potentially lead to covalent bond formation with nucleophilic residues (like cysteine or lysine) in a binding pocket, which could result in irreversible inhibition and prolonged duration of action. However, this reactivity can also be a liability, leading to off-target effects. Therefore, the presence of the carbaldehyde group suggests a potential for strong, directed interactions within the binding site, but its replacement with other groups like amides, ureas, or sulfonamides could be explored to fine-tune binding affinity, efficacy, and safety profiles.

Comparative Analysis of Different Linkers between Quinoline and Piperidine Moieties

The linker connecting the quinoline and piperidine rings dictates the relative orientation of these two key pharmacophores, profoundly affecting biological activity. Studies on antiplasmodium agents provide a direct comparison of different linker strategies. nih.gov

In one study, two types of linkers were compared: a direct amino linker (forming a 4-aminoquinoline) and an aminomethyl linker (forming a 4-(aminomethyl)quinoline). nih.gov The results clearly demonstrated that the direct amino linkage was far superior for antiplasmodium activity. Inserting an extra methylene (B1212753) unit between the quinoline core and the piperidine's amino functionality was found to be detrimental to the activity. nih.gov This indicates a strict spatial requirement for the interaction with the biological target, where the distance and angle between the quinoline and piperidine moieties are precisely controlled.

Table 3: Impact of Linker on Antiplasmodium Activity (IC50 in nM against P. falciparum NF54 Strain)

Compound SeriesLinker TypeRepresentative CompoundIC50 (nM)
11 Direct Amino (-NH-)11a (7-Chloroquinoline)12
12 Aminomethyl (-CH2NH-)12a (7-Chloroquinoline)3900
Data from a study on quinoline-piperidine antiplasmodium agents, highlighting the critical nature of the linker. nih.gov

Design Strategies for Modulating Selectivity and Potency within the Quinoline-Piperidine Series

Based on the SAR principles discussed, several rational design strategies can be employed to optimize the biological profile of quinoline-piperidine analogs. benthamscience.com

Systematic Substitution of the Quinoline Ring: Building on the knowledge from 4-aminoquinolines, a focused library of analogs with various electron-withdrawing and electron-donating groups at positions 6, 7, and 8 should be synthesized. This allows for the fine-tuning of electronic properties and exploration of specific interactions (e.g., halogen bonds) within the target's binding site. esr.ieresearchgate.net

Piperidine Moiety Optimization:

Introduction of Polar Groups: Adding small polar groups like hydroxyl (-OH) or keto (=O) at the 3- or 4-positions of the piperidine ring can introduce new hydrogen bond interactions and improve potency, as seen in CCR5 antagonists. lookchem.com

Conformational Restriction: Employing bridged piperidine scaffolds (e.g., nortropane) can lock the molecule into a bioactive conformation, enhancing affinity and selectivity by reducing the entropic cost of binding. nih.govacs.org This strategy can also improve drug-like properties by increasing the molecule's three-dimensionality. nih.gov

Modification of the N-1 Acyl Group: The N-1 carbaldehyde is a key interaction point. It can be replaced with a variety of other groups to modulate activity. Creating a small library of N-amides, N-sulfonamides, and N-ureas can help probe the steric and electronic requirements of the binding pocket and optimize hydrogen bonding interactions.

Linker and Scaffold Hopping: If the direct quinoline-piperidine linkage proves suboptimal for a given target, alternative linkers such as piperazine (B1678402) or short alkyl chains can be explored. rsc.org Additionally, "scaffold hopping," where the quinoline or piperidine ring is replaced by another bioisosteric heterocycle (e.g., quinoxaline, pyrrolidine), can lead to novel compounds with improved properties. nih.govdndi.org

By systematically applying these strategies, medicinal chemists can navigate the chemical space around the 2-(Quinolin-6-yl)piperidine-1-carbaldehyde scaffold to develop potent and selective modulators of various biological targets.

Derivatization and Scaffold Utilization of 2 Quinolin 6 Yl Piperidine 1 Carbaldehyde

Synthesis of Novel Analogs and Prodrugs from 2-(Quinolin-6-yl)piperidine-1-carbaldehyde

The synthesis of analogs and prodrugs from the this compound scaffold begins with the formation of the core structure, followed by derivatization. The parent secondary amine, 6-(piperidin-2-yl)quinoline, serves as the direct precursor. The introduction of the N-formyl group can be achieved through various established methods, such as reaction with chloral (B1216628) hydrate (B1144303) or the catalytic oxidation of methanol (B129727) in the presence of the amine. researchgate.netelectronicsandbooks.com

Once the carbaldehyde is in place, further derivatization can generate a wide array of novel analogs. Modifications can be targeted at several positions:

The Quinoline (B57606) Ring: The quinoline core can undergo electrophilic substitution reactions, allowing for the introduction of various functional groups (e.g., nitro, halo, alkyl) that can modulate the electronic and steric properties of the molecule. nih.gov

The Piperidine (B6355638) Ring: While the nitrogen is functionalized, the carbon backbone of the piperidine ring can be a target for modification in earlier synthetic steps.

The Carbaldehyde Group: The formyl group itself is a primary site for derivatization, as detailed in subsequent sections.

Prodrug Development: A prodrug is an inactive or less active compound that is metabolized into the active parent drug in vivo. nih.gov This strategy is often used to improve properties such as solubility, permeability, or stability. nih.govmdpi.com For the 2-(quinolin-6-yl)piperidine scaffold, the secondary amine (the deformylated version of the title compound) is often the pharmacologically active species. Prodrug strategies could involve attaching promoieties that are cleaved enzymatically or chemically to release this parent amine. The N-formyl group itself can be considered a simple promoiety, as N-formyl groups can be cleaved in vivo. More complex prodrugs could be designed to target specific transporters or enzymes. researchgate.net

Table 1: Potential Strategies for Analog and Prodrug Synthesis

Strategy Target Site Reagents & Conditions Resulting Structure Purpose
N-Formylation Piperidine Nitrogen Chloral Hydrate in Toluene This compound Synthesis of title compound
Quinoline Nitration Quinoline Ring HNO₃, H₂SO₄ Nitro-substituted quinoline analog Analog Synthesis
Quinoline Halogenation Quinoline Ring N-Bromosuccinimide (NBS) Bromo-substituted quinoline analog Analog Synthesis

Chemical Transformations of the Carbaldehyde Functionality (e.g., Reduction, Oxidation, Condensation)

The N-carbaldehyde (N-formyl) group is a versatile functional handle that can undergo a variety of chemical transformations to produce a diverse range of derivatives. Its reactivity is central to the utility of this compound as a synthetic intermediate.

Reduction: The formyl group can be readily reduced to a methyl group. This transformation is typically achieved using reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. This reaction converts the N-formyl derivative into the corresponding N-methyl piperidine, a common structural motif in pharmacologically active compounds. electronicsandbooks.com

Oxidation: While less common for N-formamides, oxidation of the formyl group to a carboxyl group could theoretically lead to an N-carboxy derivative, which would be highly unstable and likely decarboxylate to the parent secondary amine. This reactivity could be exploited as a pro-drug strategy.

Condensation Reactions: The aldehyde functionality is highly susceptible to condensation with various nucleophiles. This is one of the most powerful methods for derivatization. benthamdirect.com

Knoevenagel and Claisen-Schmidt Condensations: Reaction with active methylene (B1212753) compounds (e.g., malononitrile, cyanoacetates) or ketones in the presence of a base leads to the formation of new carbon-carbon double bonds. rsc.orgresearchgate.net

Wittig Reaction: Reaction with phosphorus ylides provides a route to alkenes with high stereocontrol. nih.gov

Hydrazone and Oxime Formation: Condensation with hydrazine (B178648) or hydroxylamine (B1172632) derivatives yields hydrazones and oximes, respectively. These products can serve as ligands or as intermediates for further reactions. The condensation with substituted thiosemicarbazides is a well-established method for creating libraries of biologically active compounds. mdpi.com

Reductive Amination: The aldehyde can react with a primary or secondary amine to form an iminium intermediate, which is then reduced in situ to yield a new N-aminomethyl derivative.

Table 2: Summary of Chemical Transformations of the Carbaldehyde Group

Reaction Type Reagent(s) Product Functional Group Example Product Class
Reduction LiAlH₄ or H₂/Pd N-Methyl 6-(1-Methylpiperidin-2-yl)quinoline
Condensation Hydrazine hydrate N-Hydrazonomethyl Hydrazone derivatives
Condensation Thiosemicarbazide N-(Thiocarbamoylhydrazonomethyl) Thiosemicarbazone hybrids
Condensation Malononitrile, base N-(2,2-Dicyanovinyl) α,β-Unsaturated nitriles
Wittig Reaction Ph₃P=CHR N-Alkenyl Alkenyl derivatives

Use of this compound as a Key Building Block in Complex Molecule Synthesis

A building block in organic synthesis is a molecule that contains one or more reactive sites, allowing it to be incorporated into a larger, more complex structure. Due to its bifunctional nature—possessing both the quinoline scaffold and a reactive aldehyde—this compound is an excellent candidate for this role. benthamdirect.com

The aldehyde group serves as a key point for elaboration. For instance, it can participate in multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all starting materials. The use of related 2-chloroquinoline-3-carbaldehydes in MCRs to build complex fused heterocyclic systems like diazepinones is well-documented, and similar principles apply here. rsc.orgresearchgate.net

Furthermore, the aldehyde can be used to construct fused ring systems. For example, intramolecular cyclization reactions can be designed where a substituent, introduced elsewhere on the quinoline or piperidine ring, reacts with the aldehyde. A Friedländer annulation, which typically involves the reaction of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group, provides a classic route to quinoline synthesis and illustrates the synthetic power of combining amine and carbonyl functionalities. researchgate.net By analogy, the aldehyde on the piperidine nitrogen can be used in similar cyclization strategies to build novel polycyclic architectures.

Development of Hybrid Molecules Incorporating this compound

Molecular hybridization is a drug design strategy where two or more distinct pharmacophores are covalently linked to create a single hybrid molecule. researchgate.net The goal is to develop compounds with improved affinity, selectivity, or a dual mode of action that may also help overcome drug resistance. nih.govdoaj.org The this compound scaffold is ideally suited for this approach.

The carbaldehyde group can be readily transformed to link to other biologically active moieties. For example:

Quinoline-Thiosemicarbazone Hybrids: Condensation with various thiosemicarbazides yields hybrid molecules that combine the quinoline-piperidine scaffold with the thiosemicarbazone pharmacophore, which is known for a wide range of biological activities. mdpi.com

Quinoline-Sulfonamide/Amide Hybrids: The aldehyde can be reduced to an N-methyl group, and the parent secondary amine can be acylated with sulfonyl chlorides or acid chlorides bearing another active moiety to produce sulfonamide or amide hybrids. nih.gov

Quinoline-Benzimidazole Hybrids: The aldehyde can be used in condensation reactions with diamines, such as benzene-1,2-diamine, to form fused imidazole (B134444) rings, linking the quinoline-piperidine core to a benzimidazole (B57391) scaffold. nih.gov

Table 3: Examples of Potential Hybrid Molecules

Linked Pharmacophore Linkage Type Synthetic Precursor Potential Biological Target Area
Thiosemicarbazone Hydrazone This compound Antimicrobial, Anticancer
Sulfonamide Sulfonamide 6-(Piperidin-2-yl)quinoline Antibacterial
Benzimidazole Fused Imidazole This compound Anticancer, Antiviral

Application in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry is a technique used to synthesize a large number of different but structurally related compounds in a short period, creating a "chemical library." This approach is a cornerstone of modern drug discovery. The suitability of a molecule as a scaffold for combinatorial synthesis depends on having a stable core structure and one or more reactive sites for derivatization with various "building blocks."

This compound is an excellent scaffold for library synthesis. The quinoline-piperidine core is robust, while the carbaldehyde functionality provides a reliable reaction handle. A library of diverse compounds can be generated by reacting the scaffold with a collection of different building blocks in a parallel fashion.

For instance, a library of hydrazone derivatives can be synthesized by reacting the aldehyde with a diverse set of hydrazines. A prominent example from a related system is the microwave-assisted synthesis of a library of quinoline thiosemicarbazones via the condensation of 6/8-methyl-2-(piperidin-1-yl)quinoline-3-carbaldehydes with various substituted thiosemicarbazides. mdpi.com This same principle can be directly applied to this compound to rapidly generate hundreds of distinct compounds for high-throughput screening.

Table 4: Building Blocks for Library Synthesis via Condensation

Building Block Class R-Group Diversity Resulting Library Class
Substituted Hydrazines (R-NHNH₂) Alkyl, Aryl, Heteroaryl Hydrazones
Substituted Thiosemicarbazides (R-NHCSNHNH₂) Alkyl, Aryl, Halophenyl, etc. Thiosemicarbazones
Active Methylene Compounds (NC-CH₂-R) Ester, Nitrile, Amide Knoevenagel Adducts

Future Perspectives and Challenges in Research on 2 Quinolin 6 Yl Piperidine 1 Carbaldehyde

Identification of Novel Biological Targets for the Quinoline-Piperidine Scaffold

A primary challenge in the ongoing research of the quinoline-piperidine scaffold is the identification and validation of new biological targets. Historically, these scaffolds have been prominent in the development of antimalarial agents, with compounds like chloroquine (B1663885) serving as models for new derivatives targeting the Plasmodium falciparum parasite. nih.govresearch-nexus.netresearchgate.net Recent studies have successfully generated novel quinoline-piperidine conjugates with potent, nanomolar activity against both chloroquine-sensitive and resistant strains of the parasite. nih.govnih.gov

Beyond infectious diseases, the scaffold has shown promise in oncology and metabolic disorders. For instance, certain quinoline (B57606) derivatives have been investigated as inhibitors of specific kinases, such as Pim-1 kinase and Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, which are crucial in cancer cell proliferation. nih.govnih.gov Furthermore, a series of quinoline-benzimidazole compounds bearing a piperazine (B1678402) (a close relative of piperidine) moiety were identified as potent α-glucosidase inhibitors, suggesting a potential role in managing type 2 diabetes. nih.gov

The future of research in this area will likely involve high-throughput screening of quinoline-piperidine libraries against diverse panels of enzymes and receptors. This approach could uncover entirely new therapeutic applications. A significant challenge will be to move from initial "hits" to validated targets, requiring extensive biochemical and cellular studies to elucidate the precise mechanism of action.

Table 1: Exemplary Biological Targets for the Quinoline-Piperidine Scaffold

Target Class Specific Target Therapeutic Area
Protozoal Plasmodium falciparum Malaria nih.govresearch-nexus.net
Kinase Pim-1 Kinase Oncology nih.gov
Kinase EGFR Tyrosine Kinase Oncology nih.gov

Rational Drug Design Approaches for Lead Optimization

Once a promising biological target is identified, the next challenge is to optimize the lead compound, such as a derivative of 2-(Quinolin-6-yl)piperidine-1-carbaldehyde, to enhance its potency, selectivity, and pharmacokinetic properties. Rational drug design, integrating computational modeling with synthetic chemistry, is central to this effort. mdpi.com

Future strategies will increasingly rely on sophisticated computational tools. Molecular docking and molecular dynamics simulations are already being used to predict how these compounds bind to their targets, as demonstrated in the design of α-glucosidase inhibitors where key interactions like hydrogen bonding and π-π stacking were identified. nih.gov Advanced techniques like 3D-Quantitative Structure-Activity Relationship (3D-QSAR) modeling can generate contour maps that guide synthetic chemists in making structural modifications to improve activity. mdpi.com For example, these models can pinpoint specific locations on the scaffold where adding bulky or electron-withdrawing groups would be beneficial. mdpi.com

A key challenge in lead optimization is improving the molecule's metabolic stability and bioavailability. mdpi.com Rational design strategies can address this by introducing modifications that block common sites of metabolism, such as replacing a metabolically liable functional group or introducing steric hindrance with groups like a t-butyl moiety. manchester.ac.ukbenthamscience.com The integration of in silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions early in the design cycle will be crucial for developing clinically viable drug candidates. researchgate.net

Development of Advanced Synthetic Strategies for Complex Analogs

The synthesis of novel and structurally complex analogs of this compound is essential for exploring the structure-activity relationship and for lead optimization. While classic methods for synthesizing quinolines (e.g., Skraup, Friedländer) and piperidines exist, a major challenge is the development of more efficient, versatile, and stereoselective synthetic routes. nih.govresearchgate.net

Modern synthetic chemistry offers powerful tools to meet this challenge. Transition-metal-catalyzed reactions, such as those involving rhodium, cobalt, or copper, are enabling new C-H activation and annulation strategies for building the quinoline core with high efficiency and functional group tolerance. mdpi.com For the piperidine (B6355638) portion, innovative methods like gold-catalyzed cyclization of alkenes and intramolecular reductive cyclizations are allowing for the construction of highly substituted and complex ring systems. nih.govajchem-a.com

A significant future direction will be the development of diversity-oriented synthesis platforms. These strategies would allow for the rapid generation of large libraries of quinoline-piperidine analogs with variations at multiple positions on both rings. This requires robust and high-yielding reactions that can be easily automated. The synthesis of related structures like 2-(piperidin-1-yl)quinoline-3-carbaldehydes often involves multi-step sequences, starting from Vilsmeier-Haack formylation of N-arylacetamides, which can then be elaborated through various condensation and cyclization reactions. benthamdirect.comresearchgate.net Overcoming the challenges of multi-step syntheses, including purification and yield optimization, is critical for advancing this chemical space.

Table 2: Modern Synthetic Approaches for Core Scaffolds

Scaffold Synthetic Strategy Catalyst/Reagent Example
Quinoline C-H Activation/Annulation Rhodium (Rh), Cobalt (Co) complexes mdpi.com
Quinoline Cascade Electrocyclization Carbocatalysts mdpi.com
Piperidine Hydrogenation of Pyridines Rhodium (Rh), Palladium (Pd) complexes nih.gov

Exploring Stereochemical Implications on Biological Activity

The three-dimensional structure (stereochemistry) of a drug molecule is critical to its biological activity, as molecular targets like enzymes and receptors are themselves chiral. The 2-(quinolin-6-yl)piperidine moiety possesses a chiral center at the C2 position of the piperidine ring, meaning it can exist as two non-superimposable mirror images (enantiomers). A significant challenge and area for future research is to systematically explore how these different stereoisomers influence biological activity.

Often, only one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects. Therefore, the development of stereoselective synthetic methods that produce a single, desired isomer is of paramount importance. nih.gov Future research must involve the synthesis and biological evaluation of individual enantiomers of promising quinoline-piperidine compounds.

Furthermore, the conformation of the piperidine ring can be controlled by introducing steric constraints, such as bridges across the ring. nih.gov This approach, used to create analogs like nortropanes and isoquinuclidines, locks the molecule into a specific shape, which can provide valuable insights into the optimal geometry for binding to a biological target. nih.gov A key challenge is to predict which conformation will lead to enhanced activity, often requiring a combination of synthesis, biological testing, and computational modeling.

Potential for Application in Probe Development for Biological Systems

Beyond direct therapeutic applications, the quinoline-piperidine scaffold holds significant potential for the development of chemical probes to study biological systems. These probes are valuable tools for understanding disease mechanisms, identifying new drug targets, and validating the mechanism of action of new drugs.

A promising future direction is the design of probes for molecular imaging and detection. For example, quinoline-piperidine derivatives have been successfully modified with a 2,2,6,6-tetramethylpiperidine-N-oxyl (TEMPO) spin label. nih.gov These modified compounds retain their biological activity (e.g., EGFR inhibition) and can be used as Electron Paramagnetic Resonance (EPR) bio-probes to confirm their entry into cells and monitor their interaction with the cellular environment. nih.gov

Another avenue is the development of fluorescent probes by attaching a fluorophore to the scaffold. Such probes could be used in fluorescence microscopy to visualize the subcellular localization of a target protein or to quantify target engagement in living cells. The primary challenge in probe development is to modify the core scaffold without significantly altering its affinity and selectivity for its biological target. This requires careful design and synthetic execution to ensure the probe accurately reflects the behavior of the parent compound.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2-(Quinolin-6-yl)piperidine-1-carbaldehyde, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is typically synthesized via coupling reactions between quinoline and piperidine derivatives. For example, Pd-catalyzed α-arylation of pyridyl-acetate esters with brominated quinoline precursors (e.g., 6-bromoquinoline) has been reported, using ligands like X-Phos to improve yield . Optimization involves varying catalysts, solvents (e.g., dichloromethane or toluene), and reaction times. Purification via column chromatography and characterization by 1H^1H-/13C^{13}C-NMR and HRMS are critical steps. Monitor intermediates using TLC and adjust stoichiometry to minimize byproducts .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Always use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of vapors. In case of skin contact, rinse immediately with water for ≥15 minutes. Store the compound in a sealed container under dry, inert conditions (e.g., nitrogen atmosphere) to prevent degradation. Refer to SDS guidelines for spill management, which recommend using absorbent materials like vermiculite and avoiding aqueous cleanup .

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic methods:

  • NMR Spectroscopy : Confirm proton environments (e.g., aldehyde proton at ~9.8 ppm) and carbon shifts for the quinoline and piperidine moieties.
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL for refinement) to resolve crystal structures. Ensure data collection at low temperatures (e.g., 100 K) to minimize thermal motion artifacts .
  • Mass Spectrometry : HRMS with ESI+ or MALDI-TOF can verify molecular ion peaks and fragmentation patterns .

Q. What in vitro assays are suitable for preliminary bioactivity screening of this compound?

  • Methodological Answer : Start with cell viability assays (e.g., MTT or resazurin-based tests) to assess cytotoxicity. For target-specific activity, use enzyme inhibition assays (e.g., kinase or protease panels) with fluorogenic substrates. Dose-response curves (IC50_{50}/EC50_{50}) should be generated using serial dilutions (e.g., 0.1–100 µM). Include positive controls (e.g., staurosporine for kinase inhibition) and validate results with triplicate replicates .

Advanced Research Questions

Q. How can computational methods aid in understanding the reactivity of this compound in catalytic systems?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian or ORCA) to model transition states and identify rate-limiting steps in Pd-catalyzed reactions. Analyze electron density maps (e.g., NBO analysis) to predict regioselectivity in cross-coupling reactions. Molecular docking (AutoDock Vina) can simulate interactions with biological targets, such as enzyme active sites, to guide structural modifications .

Q. What strategies address low yields in the synthesis of this compound derivatives?

  • Methodological Answer :

  • Catalyst Screening : Test palladium/phosphine ligand combinations (e.g., X-Phos vs. SPhos) to enhance catalytic efficiency.
  • Solvent Optimization : Polar aprotic solvents (DMF, DMSO) may improve solubility of intermediates.
  • Microwave-Assisted Synthesis : Reduce reaction times and improve homogeneity.
  • Protecting Groups : Temporarily block reactive sites (e.g., aldehyde) with tert-butyldimethylsilyl (TBS) groups to prevent side reactions .

Q. How can crystallographic data resolve contradictions in NMR-based structural assignments?

  • Methodological Answer : If NMR signals suggest ambiguous stereochemistry or tautomerism, grow single crystals via vapor diffusion (e.g., hexane/ethyl acetate). Collect high-resolution X-ray data (R-factor < 5%) and refine using SHELXL. Compare experimental bond lengths/angles with DFT-optimized structures. For dynamic processes (e.g., ring puckering), variable-temperature NMR (VT-NMR) can corroborate crystallographic findings .

Q. What are the challenges in designing this compound analogs with improved pharmacokinetic properties?

  • Methodological Answer :

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl, carboxyl) to enhance solubility while monitoring logP via HPLC.
  • Metabolic Stability : Incubate analogs with liver microsomes to identify metabolic hotspots (e.g., aldehyde oxidation). Stabilize via bioisosteric replacement (e.g., substituting aldehyde with oxadiazole).
  • SAR Studies : Systematically modify the quinoline (e.g., halogenation) and piperidine (e.g., N-alkylation) regions to map activity cliffs .

Q. How can researchers reconcile discrepancies in biological activity data across studies?

  • Methodological Answer :

  • Standardize Assays : Use validated cell lines (e.g., HEK293 for receptor studies) and control for batch-to-batch variability in reagents.
  • Data Normalization : Express activity as % inhibition relative to vehicle and positive controls.
  • Meta-Analysis : Apply statistical tools (e.g., Cohen’s d for effect size) to compare datasets. Investigate confounding factors (e.g., compound purity via HPLC-UV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.